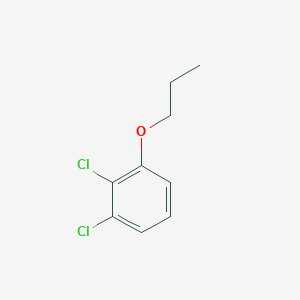

1,2-Dichloro-3-propoxybenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-dichloro-3-propoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2O/c1-2-6-12-8-5-3-4-7(10)9(8)11/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKOQXOQYJMGWAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C(=CC=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Halogenated Aromatic Ethers

1,2-Dichloro-3-propoxybenzene belongs to the broad class of halogenated aromatic ethers. These compounds are characterized by an ether linkage (an oxygen atom connected to two alkyl or aryl groups) attached to an aromatic ring that also bears one or more halogen atoms. The presence of both the ether group and halogens on the aromatic ring imparts a distinct chemical personality to the molecule.

Halogenated aromatic compounds are prevalent in numerous areas of chemical research and industry. They are investigated for their potential use in pharmaceuticals, agrochemicals, and materials science. lsu.eduacs.orgmarketresearch.com The carbon-halogen bonds can serve as reactive handles for further chemical transformations, such as cross-coupling reactions, while the ether group can influence the compound's solubility, electronic properties, and conformational structure. The study of compounds like this compound contributes to the broader understanding of how halogenation patterns affect the reactivity and properties of aromatic ethers. marketresearch.com

Significance As a Research Chemical and Synthetic Intermediate

The primary significance of 1,2-Dichloro-3-propoxybenzene lies in its role as a specialized building block for organic synthesis. Chemical suppliers list it as a research chemical, indicating its utility in laboratory-scale synthetic projects.

The probable synthetic route to this compound is the Williamson ether synthesis. This classic and robust method involves the reaction of a sodium phenoxide with an alkyl halide. francis-press.commasterorganicchemistry.compw.live In this case, 2,3-dichlorophenol (B42519) would be deprotonated by a strong base to form the corresponding phenoxide, which then acts as a nucleophile, attacking a propyl halide (such as 1-bromopropane (B46711) or 1-iodopropane) to form the ether linkage. francis-press.com

As an intermediate, its structure is a precursor for more complex molecules. The chlorine atoms can be substituted or used to direct further reactions on the aromatic ring, while the propoxy group can be modified or may play a role in the biological activity of the final product. For instance, related dichlorinated phenolic ethers serve as starting materials in the multi-step synthesis of complex heterocyclic structures, such as derivatives of dibenzofuran. prepchem.com This highlights the role of such halogenated ethers in building molecular frameworks for potential use in medicinal chemistry or materials science. lookchem.com

Overview of Current Academic Inquiry and Research Frontiers

Rational Design of Precursors for Halogenated Propoxybenzene (B152792) Synthesis

The successful synthesis of this compound hinges on the logical selection and preparation of its precursors. A primary consideration is the strategic introduction of the chlorine and propoxy substituents onto the benzene (B151609) ring. One common starting material is a dichlorophenol, which can then be etherified, or a propoxybenzene that can undergo subsequent dichlorination. The choice of precursors is often dictated by the desired regioselectivity and the availability of starting materials. For instance, starting with 1,2-dichlorobenzene, a subsequent reaction to introduce a hydroxyl group ortho to one of the chlorine atoms would provide a key intermediate. Alternatively, beginning with a phenol (B47542) and introducing two chlorine atoms is another viable pathway, although controlling the position of dichlorination can be challenging.

Electrophilic Aromatic Substitution Routes for Dichlorinated Phenols and Ethers

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry and provides a direct route to halogenated phenols and ethers. byjus.combritannica.com Phenols are highly activated towards EAS due to the electron-donating nature of the hydroxyl group, which directs incoming electrophiles to the ortho and para positions. byjus.com

Direct chlorination of phenol or propoxybenzene can lead to a mixture of chlorinated isomers. byjus.comrsc.org Achieving the specific 1,2-dichloro substitution pattern on a 3-propoxybenzene precursor via EAS is challenging due to the directing effects of the propoxy group. The propoxy group is an ortho-, para-director, meaning direct chlorination would likely yield 4-chloro- and 2-chloro-1-propoxybenzene as major products, not the desired this compound. Therefore, EAS is more strategically employed in the synthesis of dichlorinated phenol precursors. For example, the chlorination of a phenol derivative might be controlled through the use of directing groups or by manipulating reaction conditions to favor the desired isomer. rsc.org However, this often leads to a mixture of products requiring separation. byjus.comrsc.org

Nucleophilic Aromatic Substitution Pathways for Halogenated Aryl Ethers

Nucleophilic aromatic substitution (SNAr) offers a powerful alternative for the synthesis of aryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups. scientificupdate.compressbooks.publibretexts.orglibretexts.org The SNAr mechanism involves the attack of a nucleophile on an aryl halide, forming a stabilized carbanionic intermediate known as a Meisenheimer complex, followed by the departure of the leaving group. libretexts.orglibretexts.org

For the synthesis of this compound, a potential SNAr approach would involve the reaction of a trichlorobenzene derivative, activated by an appropriate electron-withdrawing group, with a propoxide nucleophile. The presence of chlorine atoms themselves can enhance the reactivity of the ring towards nucleophilic attack, although they are not as strongly activating as nitro or cyano groups. scientificupdate.com The reaction conditions for SNAr typically involve a strong base and polar aprotic solvents at elevated temperatures. scientificupdate.com

A key consideration in this approach is the regioselectivity of the substitution. The position of the incoming propoxy group would be determined by the relative activation provided by the existing substituents on the benzene ring.

Palladium-Catalyzed Coupling Reactions for Aryl Ether Formation

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and its etherification counterpart, have become indispensable tools for the formation of C-O bonds in aryl ether synthesis. scientificupdate.comorganic-chemistry.orgnih.govorganic-chemistry.org These methods offer mild reaction conditions and broad substrate scope, accommodating a wide range of functional groups. nih.govacs.org

The synthesis of this compound via this route would typically involve the coupling of a dichlorinated aryl halide (or triflate) with propanol (B110389) or a propoxide salt. organic-chemistry.orgnih.gov A variety of palladium catalysts and phosphine (B1218219) ligands have been developed to facilitate this transformation, with the choice of ligand being crucial for achieving high yields and selectivity. organic-chemistry.org For instance, bulky di-1-adamantyl-substituted bipyrazolylphosphine ligands have been shown to be effective for the coupling of aryl halides with primary alcohols. organic-chemistry.org

| Catalyst System | Reactants | Product | Key Features |

| Pd Precatalyst with specific ligand | (Hetero)aryl halide and Methanol | Methyl aryl ether | Mild conditions, high yield. nih.gov |

| Pd/tBuBrettPhos Pd G3 | (Hetero)aryl bromide and Fluorinated alcohol | Fluorinated alkyl aryl ether | Short reaction time, excellent functional group tolerance. acs.org |

| Pd catalyst with bulky bipyrazolylphosphine ligand | Aryl halides and Primary alcohols | Alkyl aryl ethers | High yield, excellent selectivity for primary alcohols. organic-chemistry.org |

This table summarizes various palladium-catalyzed systems for aryl ether synthesis, highlighting their key features and general applicability.

Ullmann-Type Coupling Strategies in Aryl Propoxybenzene Synthesis

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of aryl ethers from an aryl halide and an alcohol (or phenoxide). scientificupdate.comorganic-chemistry.orgwikipedia.org Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.orgwikipedia.org However, modern modifications using soluble copper catalysts with various ligands have significantly improved the reaction's scope and mildness. wikipedia.orgbeilstein-journals.org

In the context of synthesizing this compound, an Ullmann-type coupling could involve the reaction of 1,2,3-trichlorobenzene (B84244) with sodium propoxide in the presence of a copper catalyst. The regioselectivity would be a critical factor to control. Alternatively, starting with 2,3-dichlorophenol (B42519) and coupling it with a propyl halide under Ullmann conditions is another viable strategy. The use of ligands such as N,N-dimethylglycine can facilitate the coupling of aryl iodides with aliphatic alcohols at more moderate temperatures. organic-chemistry.org

| Reaction Type | Catalyst | Key Characteristics |

| Classic Ullmann Reaction | Copper | High temperatures, often requires activated aryl halides. wikipedia.orgwikipedia.org |

| Modern Ullmann-Type Reaction | Soluble copper catalysts with ligands | Milder conditions, broader substrate scope. wikipedia.orgbeilstein-journals.org |

This table compares the classic and modern Ullmann-type reactions for aryl ether synthesis.

Stereoselective Synthesis of Propoxy Side Chain Analogues

While the propoxy group in this compound is achiral, the synthesis of analogues with stereocenters in the side chain is an important area of research, particularly for applications in medicinal chemistry and materials science. researchgate.netrsc.org Stereoselective synthesis aims to produce a single stereoisomer of a chiral molecule.

For analogues of this compound with a chiral propoxy side chain, for example, a (2R)- or (2S)-propoxy group, stereoselective methods would be required. This could be achieved by using an enantiomerically pure propyl alcohol derivative in the etherification step (e.g., via Williamson, Buchwald-Hartwig, or Ullmann coupling). Alternatively, a chiral auxiliary could be employed to direct the stereochemical outcome of a reaction that forms the side chain. The stereoselective alkylation of a pregnanoic ester to establish a steroid side chain serves as an example of the intricate stereochemical control that can be achieved in complex molecules. researchgate.net

Multistep Synthetic Sequences for Advanced Derivatives

The synthesis of more complex derivatives of this compound often requires multistep synthetic sequences. libretexts.orgyoutube.comlumenlearning.com These sequences involve a series of reactions to introduce additional functional groups or to modify the existing structure. The order of these reaction steps is critical to ensure the desired regiochemistry and to avoid unwanted side reactions. lumenlearning.com

For example, to synthesize a derivative with an additional substituent on the aromatic ring, one would need to consider the directing effects of the existing chloro and propoxy groups in a subsequent electrophilic aromatic substitution reaction. The chloro groups are deactivating but ortho-, para-directing, while the propoxy group is activating and also ortho-, para-directing. Their combined influence would determine the position of the new substituent.

Furthermore, the propoxy group or the chlorine atoms can be starting points for further transformations. For instance, the propoxy group could be cleaved to reveal a phenol, which could then undergo further reactions. The chlorine atoms could potentially participate in further cross-coupling reactions to build more complex molecular architectures. The synthesis of TATB (1,3,5-triamino-2,4,6-trinitrobenzene) from 1,3,5-trihydroxybenzene through a sequence of nitration, alkylation, and amination illustrates a well-defined multistep synthesis of a highly functionalized benzene derivative. researchgate.net

Mechanistic Studies of Aromatic Substitution Reactions

Aromatic substitution reactions are fundamental in organic chemistry. For substituted benzene rings like this compound, the nature and position of existing substituents significantly influence the course of these reactions.

Elucidation of Nucleophilic Aromatic Substitution (SNAr) Mechanisms on Dichlorinated Benzene Scaffolds

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those with electron-withdrawing groups. libretexts.orgwikipedia.org The SNAr mechanism typically involves a two-step process: the nucleophile adds to the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group. libretexts.orgnih.gov

For an SNAr reaction to occur, the aromatic ring generally requires activation by electron-withdrawing substituents positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.comphiladelphia.edu.jo These substituents are crucial for stabilizing the negatively charged intermediate. libretexts.org In the case of this compound, the chlorine atoms themselves are deactivating due to their electronegativity, but they are also ortho/para directors in electrophilic substitutions. However, in nucleophilic substitutions, their role is more complex. The presence of two chlorine atoms and a propoxy group influences the electron density of the benzene ring. While the propoxy group is generally an activating group in electrophilic substitutions due to its electron-donating nature, its influence in SNAr is less direct.

The reactivity of dichlorinated benzenes in substitution reactions is influenced by the position of the substituents. For instance, studies on substituted dichlorobenzenes have shown that electron-withdrawing groups accelerate methoxycarbonylation reactions. mdpi.com In the context of 1,2-dichloro-3,5-dinitrobenzene (B1600001) reacting with sodium methoxide, a single product is formed, indicating a regioselective substitution. chegg.com This selectivity is dictated by the electronic effects of the nitro groups.

The general mechanism for SNAr is as follows:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a leaving group, forming a tetrahedral intermediate.

Formation of Meisenheimer Complex: The intermediate is a resonance-stabilized carbanion.

Elimination of Leaving Group: The leaving group departs, and the aromaticity of the ring is restored.

It is important to note that SN1 and SN2 mechanisms are generally unfavorable for aryl halides. wikipedia.org The SN1 pathway is hindered by the instability of the resulting aryl cation, while the SN2 pathway is sterically blocked by the benzene ring. wikipedia.org

Analysis of Electrophilic Substitution Reactivity and Regioselectivity

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. msu.edumasterorganicchemistry.com The rate and regioselectivity of EAS are governed by the substituents already present on the ring. byjus.comlibretexts.org

In this compound, we have three substituents to consider: two chlorine atoms and one propoxy group.

Chlorine atoms: Halogens are deactivating yet ortho-, para-directing. libretexts.org Their deactivating nature stems from their strong -I (inductive) effect, which withdraws electron density from the ring, making it less reactive towards electrophiles than benzene. libretexts.org However, they can donate a lone pair of electrons through the +M (mesomeric) effect, which directs incoming electrophiles to the ortho and para positions.

Propoxy group (-OCH2CH2CH3): The alkoxy group is an activating, ortho-, para-director. byjus.com Its activating influence comes from the strong +M effect of the oxygen atom, which donates electron density to the ring and stabilizes the carbocation intermediate formed during the reaction. byjus.com

The general mechanism for EAS proceeds in two steps:

Formation of a sigma-complex: The electrophile attacks the π-electron system of the benzene ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma-complex. This is the slow, rate-determining step. masterorganicchemistry.com

Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. This step is fast. masterorganicchemistry.com

Reaction Pathways Involving the Propoxy Moiety

The propoxy group in this compound can also undergo specific reactions.

Oxidative and Reductive Transformations of the Alkoxy Chain

While the benzene ring itself is quite resistant to oxidation, the alkyl side chains of aromatic compounds can be oxidized. libretexts.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize alkyl groups attached to a benzene ring to a carboxylic acid group, provided the benzylic carbon has at least one hydrogen atom. libretexts.orglibretexts.org However, this applies to alkyl groups directly bonded to the ring. In the case of an alkoxy group like the propoxy group in this compound, the oxidation would not occur at the benzylic position in the same manner.

Oxidative cleavage of the ether linkage itself can occur under more specific and often harsher conditions, sometimes involving radical pathways. nih.gov For example, ozonolysis is a powerful method for the oxidative cleavage of C=C double bonds, but it can also cleave C-H bonds and other functional groups under certain conditions. masterorganicchemistry.com

Reductive transformations of the alkoxy chain are less common under standard conditions. The C-O bond in the propoxy group is generally stable to many reducing agents.

Rearrangement Reactions and Associated Mechanisms

Rearrangement reactions involve the migration of an atom or group within a molecule. wiley-vch.de One well-known rearrangement involving aryl ethers is the Claisen rearrangement. However, this is specific to allyl aryl ethers. This compound does not have an allyl group, so it would not undergo a standard Claisen rearrangement.

Studies on the Claisen rearrangement of allyl 2,6-dihalophenyl ethers have shown that halogen migration can occur, and the reaction can be catalyzed by Lewis acids. cdnsciencepub.com While not directly applicable to this compound, these studies highlight the potential for rearrangements in halogenated aryl ethers under specific conditions.

Another type of rearrangement is the Bamberger rearrangement, which involves the conversion of N-phenylhydroxylamines to aminophenols. wiley-vch.de This is not relevant to the structure of this compound.

In the context of this compound, significant rearrangement reactions are not commonly expected under typical laboratory conditions. Any rearrangement would likely require high energy input or specific catalytic systems that could promote bond cleavage and migration. For instance, rearrangement of substituted 4H-1,2,4-triazoles to 1H-1,2,4-triazoles has been observed at high temperatures. mdpi.com

Radical Reaction Chemistry of Halogenated Aryl Ethers

The radical reaction chemistry of halogenated aryl ethers, including this compound, is an area of significant interest due to the prevalence of the aryl ether motif in pharmaceuticals and natural products. acs.org The generation of aryl radicals from these compounds typically requires overcoming the significant bond dissociation energy of the aryl-halogen and aryl-oxygen bonds. Modern synthetic methodologies, such as photoredox catalysis, have provided pathways to access these reactive intermediates under relatively mild conditions. rsc.orgnih.gov

The formation of an aryl radical from a halogenated aryl ether can be initiated through a single-electron reduction of the precursor molecule. rsc.org For instance, in the presence of a suitable photocatalyst and a reductant, an electron can be transferred to the aryl halide moiety, leading to the cleavage of the carbon-halogen bond and the formation of the corresponding aryl radical. The specific conditions, including the choice of catalyst, solvent, and light source, are critical for the efficiency of this process. acs.org

Once formed, the aryl radical is a highly reactive intermediate that can participate in a variety of transformations. A common reaction pathway is hydrogen atom transfer (HAT), where the aryl radical abstracts a hydrogen atom from a suitable donor, leading to the formation of a de-halogenated aromatic compound. nih.gov The thermodynamic favorability of this process is dependent on the bond dissociation energies of the C-H bond being broken and the aromatic C-H bond being formed. nih.gov

Another significant reaction pathway for aryl radicals is their addition to unsaturated systems, such as alkenes and alkynes, in what are known as radical addition reactions. libretexts.org These reactions lead to the formation of new carbon-carbon bonds and are a powerful tool in organic synthesis. For example, the radical generated from a halogenated aryl ether could potentially cyclize onto an adjacent alkyl chain or react intermolecularly with another unsaturated molecule. youtube.com

Recent research has also demonstrated the selective functionalization of aryl alkyl ethers at the α-aryloxyalkyl position through a radical mechanism. acs.org This involves the oxidation of the aryl ether to its radical cation, followed by deprotonation at the carbon adjacent to the ether oxygen to form a neutral alkyl radical. This radical can then be trapped by various reagents to introduce new functional groups, such as cyanide or allyl groups. acs.org The presence of halogen atoms on the aromatic ring, as in this compound, is often well-tolerated in these reactions and provides a handle for further synthetic modifications. acs.org

The general mechanism for photocatalytic radical generation from an aryl halide is depicted below:

General Scheme for Photocatalytic Aryl Radical Generation

| Step | Description |

| 1. Excitation | A photocatalyst (PC) absorbs light and is excited to a higher energy state (PC). |

| 2. Electron Transfer | The excited photocatalyst (PC) transfers an electron to the aryl halide (Ar-X), forming a radical anion (Ar-X•⁻). |

| 3. Fragmentation | The radical anion rapidly fragments to produce an aryl radical (Ar•) and a halide anion (X⁻). |

| 4. Reaction | The aryl radical (Ar•) undergoes subsequent reactions (e.g., HAT, addition). |

| 5. Catalyst Regeneration | The oxidized photocatalyst (PC•⁺) is reduced back to its ground state by a sacrificial electron donor, completing the catalytic cycle. |

Comparative Reactivity Studies with Related Dichlorobenzene Derivatives

The reactivity of this compound in radical reactions is influenced by the electronic properties of its substituents: two chlorine atoms and a propoxy group. To understand its behavior, it is useful to compare it with related dichlorobenzene derivatives and other halogenated benzenes.

Halogens are generally considered deactivating groups in electrophilic aromatic substitution due to their inductive electron-withdrawing effect, which is stronger than their resonance electron-donating effect. masterorganicchemistry.comrafflesuniversity.edu.in This deactivation means that chlorobenzene (B131634) is less reactive than benzene in many reactions. rafflesuniversity.edu.in The presence of a second chlorine atom, as in dichlorobenzene, further deactivates the ring. Conversely, the propoxy group is an activating group because the oxygen's lone pairs can be donated into the aromatic ring via resonance, which generally increases the electron density of the ring and makes it more susceptible to reaction with electrophilic radicals.

The relative reactivity of aryl halides in radical-forming reactions often depends on the carbon-halogen bond strength, which decreases in the order C-F > C-Cl > C-Br > C-I. Consequently, aryl chlorides are generally less reactive than aryl bromides and iodides in reactions involving the cleavage of the C-X bond, such as in Ullmann ether synthesis or many radical-generating protocols. union.edu

In a comparative study on the catalytic oxidation of mono-halogenated benzenes, the reactivity was found to decrease in the order: bromobenzene (B47551) > chlorobenzene > benzene. academie-sciences.fracademie-sciences.fr This suggests that the halogen, despite its deactivating inductive effect, can influence the interaction with the catalyst surface in a way that enhances reactivity under these specific conditions.

The table below summarizes the relative reactivity of some benzene derivatives in nitration, which can provide some insight into the electronic effects of the substituents.

Relative Reactivity of Substituted Benzenes in Nitration

| Compound | Substituent(s) | Relative Reactivity (Benzene = 1) | Activating/Deactivating Effect |

| Toluene | -CH₃ | ~25 | Activating |

| Benzene | -H | 1 | Reference |

| Chlorobenzene | -Cl | ~0.033 | Deactivating |

| Bromobenzene | -Br | ~0.030 | Deactivating |

This data is for electrophilic nitration and serves to illustrate the electronic effects of substituents. rafflesuniversity.edu.in Reactivity in radical reactions may follow different trends.

Advanced Spectroscopic Characterization and Structural Elucidation of 1,2 Dichloro 3 Propoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled method for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. For 1,2-Dichloro-3-propoxybenzene, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the propoxy group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atoms and the oxygen of the ether linkage.

The aromatic region would likely display a complex splitting pattern due to the coupling between the three adjacent protons on the benzene (B151609) ring. The protons of the propoxy group would appear as three distinct signals: a triplet for the terminal methyl (-CH₃) group, a sextet or multiplet for the methylene (B1212753) (-CH₂-) group adjacent to the methyl group, and a triplet for the methylene (-O-CH₂-) group attached to the oxygen atom. The integration of these signals would correspond to the number of protons in each unique environment.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic (H-4, H-5, H-6) | 6.8 - 7.3 | Multiplet | - |

| -O-CH ₂-CH₂-CH₃ | 3.9 - 4.1 | Triplet | 6.5 - 7.5 |

| -O-CH₂-CH ₂-CH₃ | 1.8 - 2.0 | Sextet | 7.0 - 8.0 |

| -O-CH₂-CH₂-CH ₃ | 0.9 - 1.1 | Triplet | 7.0 - 7.5 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each unique carbon atom. The chemical shifts of the aromatic carbons are influenced by the positions of the chlorine and propoxy substituents. The carbon atoms directly bonded to the chlorine atoms (C-1 and C-2) would be shifted downfield. The carbon atom attached to the propoxy group (C-3) would also experience a downfield shift due to the electronegativity of the oxygen atom. The remaining aromatic carbons (C-4, C-5, and C-6) would appear at chemical shifts typical for substituted benzene rings. The three carbon atoms of the propoxy group would also give rise to distinct signals.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-Cl) | 130 - 135 |

| C-2 (C-Cl) | 125 - 130 |

| C-3 (C-O) | 150 - 155 |

| C-4 | 120 - 125 |

| C-5 | 125 - 130 |

| C-6 | 115 - 120 |

| -O-C H₂-CH₂-CH₃ | 70 - 75 |

| -O-CH₂-C H₂-CH₃ | 20 - 25 |

| -O-CH₂-CH₂-C H₃ | 10 - 15 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the complex NMR spectra of molecules like this compound.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For the propoxy group, cross-peaks would be observed between the -O-CH₂- protons and the adjacent -CH₂- protons, and between these -CH₂- protons and the terminal -CH₃ protons. In the aromatic region, correlations between adjacent aromatic protons would help in assigning their specific positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show cross-peaks connecting each proton signal to the signal of the carbon to which it is attached. This is crucial for definitively assigning the carbon signals of the propoxy group and the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This technique is particularly powerful for identifying quaternary carbons (those without attached protons), such as C-1, C-2, and C-3 in the benzene ring. For instance, correlations would be expected from the -O-CH₂- protons to the C-3 carbon of the aromatic ring, confirming the point of attachment of the propoxy group.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations within a molecule. These methods are complementary and can offer a more complete picture of the vibrational modes.

The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to the vibrations of the aromatic ring, the C-Cl bonds, and the propoxy group.

Aromatic C-H stretching: These vibrations typically appear in the region of 3000-3100 cm⁻¹.

Aliphatic C-H stretching: The C-H stretching vibrations of the propoxy group's methylene and methyl groups are expected in the 2850-3000 cm⁻¹ range.

C=C stretching (aromatic): The stretching vibrations of the carbon-carbon double bonds in the benzene ring usually result in a series of bands between 1450 and 1600 cm⁻¹.

C-O-C stretching: The asymmetric and symmetric stretching of the ether linkage would produce strong bands, typically in the 1050-1250 cm⁻¹ region.

C-Cl stretching: The carbon-chlorine stretching vibrations are expected to appear in the fingerprint region, generally between 600 and 800 cm⁻¹. The exact position can be influenced by the substitution pattern on the aromatic ring.

Aromatic C-H bending: Out-of-plane bending vibrations of the aromatic C-H bonds can be particularly informative about the substitution pattern and typically appear between 690 and 900 cm⁻¹.

Table 3: Predicted Characteristic Vibrational Modes for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O-C Asymmetric Stretch | 1200 - 1250 |

| C-O-C Symmetric Stretch | 1050 - 1100 |

| C-Cl Stretch | 600 - 800 |

| Aromatic C-H Out-of-Plane Bend | 690 - 900 |

Note: These are predicted frequency ranges and the actual values can be influenced by the molecular environment and physical state.

The propoxy group in this compound has rotational freedom around the C-O and C-C bonds, leading to the possibility of different conformers (rotational isomers). Vibrational spectroscopy can sometimes provide insights into the conformational preferences of a molecule. In some cases, different conformers may exhibit slightly different vibrational frequencies for certain modes, particularly those involving the flexible parts of the molecule. By analyzing the spectra, potentially at different temperatures, it may be possible to identify the presence of multiple conformers and, in some instances, to determine the most stable conformation in the given state (solid, liquid, or gas). However, for a relatively simple molecule like this, the spectral differences between conformers might be subtle and difficult to resolve without the aid of computational modeling.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high precision, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas.

For this compound (C9H10Cl2O), the expected exact mass of the molecular ion [M]+• can be calculated with high accuracy. The presence of two chlorine atoms results in a characteristic isotopic pattern. The two main isotopes of chlorine are 35Cl and 37Cl, with a natural abundance ratio of approximately 3:1. This leads to a distinctive pattern for the molecular ion peak cluster:

[M]+•: Containing two 35Cl isotopes.

[M+2]+•: Containing one 35Cl and one 37Cl isotope.

[M+4]+•: Containing two 37Cl isotopes.

The relative intensities of these peaks are expected to be in a ratio of approximately 9:6:1, which serves as a clear indicator for the presence of two chlorine atoms in the molecule.

Table 1: Illustrative HRMS Data for this compound

| Ion Formula | Calculated m/z | Measured m/z (Hypothetical) | Mass Difference (ppm) | Relative Abundance (%) |

| C9H1035Cl2O | 204.0108 | 204.0105 | -1.47 | 100 |

| C9H1035Cl37ClO | 206.0079 | 206.0076 | -1.46 | 65 |

| C9H1037Cl2O | 207.9999 | 207.9996 | -1.44 | 10 |

Note: The measured m/z and mass difference values are hypothetical and serve to illustrate the high accuracy of HRMS.

The fragmentation of this compound under mass spectrometric conditions would be expected to proceed through several key pathways, primarily involving the cleavage of the propoxy side chain. Common fragmentation mechanisms for aromatic ethers include the loss of the alkyl chain and subsequent rearrangements.

Expected Fragmentation Pathways:

Loss of the propyl group (•C3H7): This would result in a dichlorophenoxy cation.

Loss of propene (C3H6): Through a McLafferty-type rearrangement, leading to a dichlorophenol radical cation.

Cleavage of the ether bond: Loss of the propoxy radical (•OC3H7) to yield a dichlorobenzene cation.

Loss of a chlorine atom (•Cl): While less common, this can occur from the molecular ion or subsequent fragment ions.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. uu.nl This method is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound.

In a typical GC-MS analysis, the compound would be introduced into the gas chromatograph, where it is vaporized and separated from other components of a mixture based on its boiling point and affinity for the stationary phase of the GC column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can aid in its identification.

Upon elution from the GC column, the separated compound enters the mass spectrometer, where it is ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum, a plot of ion abundance versus m/z, provides a molecular fingerprint that can be compared to spectral libraries for confirmation of the compound's identity. The mass spectrum would exhibit the molecular ion peak cluster as described in the HRMS section, along with fragment ions corresponding to the pathways mentioned above. For halogenated compounds, GC-MS offers high selectivity and sensitivity. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light promotes electrons from lower energy π orbitals to higher energy π* orbitals (π → π* transitions). libretexts.org

The benzene ring itself exhibits characteristic absorption bands. The substitution of the ring with chlorine atoms and a propoxy group influences the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax).

Auxochromes: Both the chlorine atoms (with their non-bonding electrons) and the propoxy group (with its oxygen non-bonding electrons) act as auxochromes. These groups can donate electron density to the aromatic ring, which generally leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene.

The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or hexane) would be expected to show absorption bands in the UV region, characteristic of substituted benzenes.

Table 2: Expected UV-Vis Absorption Data for this compound in Ethanol

| Transition | Expected λmax (nm) | Molar Absorptivity (ε, L mol-1 cm-1) (Illustrative) |

| π → π* (Primary Band) | ~210-230 | ~7,000 - 9,000 |

| π → π* (Secondary Band) | ~270-290 | ~1,000 - 2,000 |

Note: These values are estimations based on the expected effects of the substituents on the benzene chromophore.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

To perform X-ray crystallography, a single crystal of high quality is required. The crystal is mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined.

While no published crystal structure for this compound is currently available, a hypothetical crystallographic study would be expected to reveal:

The planarity or near-planarity of the dichlorobenzene ring.

The conformation of the propoxy side chain, including the torsion angles around the C-O bonds.

The spatial relationship between the propoxy group and the adjacent chlorine atom.

The packing arrangement of the molecules in the crystal, which would likely be governed by weak intermolecular forces.

Advanced Spectroscopic Techniques for Specialized Investigations

Beyond the core techniques, several advanced spectroscopic methods could be employed for more specialized investigations of this compound.

Tandem Mass Spectrometry (MS/MS): This technique involves the selection of a specific ion (e.g., the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). lcms.cz Analysis of the resulting fragment ions can provide more detailed structural information and help to differentiate between isomers that might produce similar initial mass spectra.

Infrared Ion Spectroscopy (IRIS): This advanced mass spectrometry-based method provides vibrational (infrared) spectra of mass-selected ions. rsc.org It can be a powerful tool for distinguishing between positional isomers, as the vibrational modes are highly sensitive to the substitution pattern on the aromatic ring.

Two-Dimensional Nuclear Magnetic Resonance (2D-NMR) Spectroscopy: Although not part of the current focus, techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguously assigning all the 1H and 13C signals in the NMR spectra, thus confirming the connectivity of the atoms within the molecule.

These advanced methods, in conjunction with the primary spectroscopic techniques, would allow for a complete and unequivocal structural characterization of this compound.

Computational Chemistry and Theoretical Studies of 1,2 Dichloro 3 Propoxybenzene

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods would typically be employed to elucidate the electronic structure of 1,2-Dichloro-3-propoxybenzene.

Density Functional Theory (DFT) Studies and Functional Selection (e.g., B3LYP)

Density Functional Theory (DFT) is a popular computational method for predicting the electronic structure of molecules. A common approach would involve using a functional like B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines Hartree-Fock theory with DFT. The selection of the functional and an appropriate basis set, such as 6-311++G(d,p), is crucial for obtaining accurate results. Such studies would provide insights into the molecule's energy, electron density, and other electronic properties.

Hartree-Fock (HF) Methods and Basis Set Optimization

The Hartree-Fock (HF) method is another foundational quantum chemistry technique. While generally less accurate than DFT for many applications due to its neglect of electron correlation, it serves as a starting point for more advanced calculations. A study on this compound would involve optimizing the basis set to accurately describe the electronic orbitals of the atoms, particularly the chlorine and oxygen atoms with their lone pairs of electrons.

Molecular Geometry Optimization and Conformational Analysis

A crucial step in the computational study of this compound would be to determine its most stable three-dimensional structure. This is achieved through geometry optimization, where the molecule's energy is minimized with respect to the positions of its atoms. Due to the flexible propoxy group, a conformational analysis would be necessary to identify the various possible spatial arrangements (conformers) and their relative energies. This would reveal the preferred orientation of the propoxy chain relative to the dichlorobenzene ring.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory provides valuable information about a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For this compound, this analysis would pinpoint the regions of the molecule most susceptible to electrophilic and nucleophilic attack.

Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution on the surface of this compound. This map uses a color scale to indicate regions of negative and positive electrostatic potential. Negative regions (typically shown in red) are associated with electron-rich areas and are prone to electrophilic attack, while positive regions (blue) are electron-poor and susceptible to nucleophilic attack. For this molecule, the MEP map would likely show negative potential around the oxygen and chlorine atoms due to their high electronegativity.

Prediction of Spectroscopic Parameters (e.g., Theoretical NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic properties. For this compound, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) could be calculated and compared with experimental data to confirm the structure. Additionally, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra could be computed. This would help in the assignment of the experimentally observed spectral bands to specific molecular vibrations.

Without dedicated research on this compound, the specific values for the properties discussed above remain undetermined. The application of these established computational methodologies would be necessary to generate this data and provide a comprehensive understanding of the molecule's chemical nature.

Chemical Reactivity Descriptors (e.g., Electronegativity, Chemical Potential, Chemical Hardness, Electrophilicity, Nucleophilicity, Global Softness)

Chemical reactivity descriptors, derived from conceptual Density Functional Theory (DFT), are fundamental in predicting how a molecule will behave in a chemical reaction. scielo.org.mx These quantum chemical parameters quantify aspects of a molecule's stability and reactivity.

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is the negative of the chemical potential.

Chemical Potential (μ): Describes the tendency of electrons to escape from a system. A higher chemical potential indicates a better electron donor.

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. Harder molecules have a larger energy gap between their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), making them less reactive.

Global Softness (S): As the reciprocal of hardness, softness indicates the capacity of a molecule to accept electrons. Softer molecules are generally more reactive.

Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons, acting as an electrophile. A higher electrophilicity index suggests a greater capacity to stabilize accepted electronic charge. researchgate.net

Nucleophilicity Index (N): While not as universally defined, this index aims to quantify the electron-donating capability of a molecule.

| Parameter | Symbol | Formula | Illustrative Value (eV) for a Dichlorophenyl Derivative |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -7.01 |

| LUMO Energy | ELUMO | - | -1.55 |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.46 |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 4.28 |

| Chemical Potential | μ | (EHOMO + ELUMO)/2 | -4.28 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.73 |

| Global Softness | S | 1/(2η) | 0.18 |

| Electrophilicity Index | ω | μ2/(2η) | 3.35 |

Data is for illustrative purposes based on a representative dichlorophenyl compound and is not the actual data for this compound.

Intermolecular Interactions and Hirshfeld Surface Analysis

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions that stabilize the packing of molecules in a crystal lattice. nih.govnih.gov This method partitions the crystal space into regions where the electron distribution of a pro-molecule dominates over the sum of electron densities from all other molecules in the crystal.

The analysis generates several graphical representations:

dnorm Surface: This surface is mapped with a color scale (typically red, white, and blue) to highlight intermolecular contacts. Red spots indicate contacts shorter than the van der Waals radii sum and represent the most significant interactions, such as hydrogen or halogen bonds. mdpi.com White areas denote contacts at the van der Waals distance, and blue areas represent longer contacts.

For a molecule like this compound, a Hirshfeld analysis would reveal the significance of interactions such as H···H, Cl···H, C···H, and potentially Cl···Cl or C···Cl contacts in its solid state. The propoxy group would contribute significantly to van der Waals forces through H···H contacts, while the chlorine atoms could participate in halogen bonding or other dipole-dipole interactions.

The table below illustrates the typical contributions of various intermolecular contacts derived from a Hirshfeld surface analysis of a related chloro-substituted aromatic compound, demonstrating how interactions are quantified. nih.gov

| Interaction Type | Illustrative Contribution (%) |

|---|---|

| H···H | 39.7% |

| C···H / H···C | 39.0% |

| O···H / H···O | 18.0% |

| Cl···H / H···Cl | (Varies) |

| C···C | (Varies) |

| Cl···Cl | (Varies) |

Data is for illustrative purposes based on a representative substituted aromatic compound and is not the actual data for this compound.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). researchgate.net These models are invaluable in fields like drug discovery and environmental toxicology for predicting the characteristics of new or untested molecules, thereby reducing the need for extensive experimental testing. nih.gov

The development of a QSAR/QSPR model for this compound would involve several key steps:

Data Set Collection: Assembling a group of structurally related compounds with known experimental data for the activity or property of interest.

Descriptor Calculation: For each molecule in the set, a wide range of molecular descriptors are calculated. These can include:

Constitutional Descriptors: Molecular weight, atom counts.

Topological Descriptors: Indices that describe molecular branching and shape.

Quantum Chemical Descriptors: HOMO/LUMO energies, dipole moment, and the reactivity descriptors discussed in section 5.6.

Hydrophobicity Descriptors: Such as the octanol-water partition coefficient (logP).

Model Generation: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is created that links the most relevant descriptors to the observed activity or property. nih.gov

Validation: The predictive power of the model is rigorously tested using statistical validation techniques to ensure its reliability.

For a substituted benzene (B151609) like this compound, a QSAR model might predict its toxicity or binding affinity to a biological target, while a QSPR model could predict properties like boiling point, solubility, or environmental fate. researchgate.net

The following table conceptualizes a hypothetical QSPR model for predicting a property like the octanol-water partition coefficient (logP) for a series of substituted benzenes.

| Predicted Property | Model Equation Example | Relevant Descriptor Types |

|---|---|---|

| logP (Hydrophobicity) | logP = c0 + c1(Molecular Weight) + c2(Surface Area) + c3(Polarizability) | Constitutional, Geometrical, Electronic |

| Toxicity (pLC50) | pLC50 = c0 + c1(logP) + c2(Electrophilicity) + c3(LUMO Energy) | Hydrophobic, Electronic |

| Boiling Point | BP = c0 + c1(Wiener Index) + c2(Dipole Moment) | Topological, Electronic |

This table is a conceptual illustration of QSAR/QSPR models and does not represent a validated model for this compound.

Advanced Research Applications and Potential of 1,2 Dichloro 3 Propoxybenzene Derivatives

Role as a Versatile Building Block in Complex Chemical Synthesis

1,2-Dichloro-3-propoxybenzene serves as a key intermediate in the synthesis of more complex molecules. The presence of both chloro and propoxy substituents on the benzene (B151609) ring provides multiple reactive sites for further functionalization. The chlorine atoms can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of aryl, alkyl, or amino groups. The propoxy group, while generally more stable, can be cleaved under specific conditions to yield a hydroxyl group, providing another point for modification.

The strategic positioning of the substituents on the aromatic ring influences the regioselectivity of subsequent reactions. This makes this compound a valuable precursor for the synthesis of multi-substituted aromatic compounds with well-defined substitution patterns, which are often challenging to prepare through other synthetic routes. Its utility as a building block is particularly evident in the construction of intricate molecular architectures required for medicinal chemistry and materials science.

Exploration in Advanced Materials Science Research

The unique electronic and structural features of this compound and its derivatives make them attractive candidates for applications in materials science. The dichlorinated aromatic core can be incorporated into larger conjugated systems to modulate their electronic properties.

Derivatives of this compound can be utilized as monomers in the synthesis of functional polymers. The dichloro functionality allows for polycondensation reactions, leading to the formation of polyarylene ethers or other related polymer structures. The propoxy group can enhance the solubility and processability of the resulting polymers, which is a crucial aspect for their application. By carefully selecting the co-monomers, polymers with tailored thermal, mechanical, and electronic properties can be designed. For instance, incorporating this building block could lead to polymers with improved flame retardancy due to the presence of chlorine atoms.

Table 1: Potential Polymer Properties Influenced by this compound Monomer

| Property | Influence of this compound Moiety |

| Thermal Stability | The aromatic and chlorine components can contribute to high thermal stability. |

| Solubility | The propoxy group can enhance solubility in organic solvents. |

| Flame Retardancy | The chlorine content can impart flame-retardant properties. |

| Dielectric Constant | The polar C-Cl bonds may influence the dielectric properties of the polymer. |

The electron-withdrawing nature of the chlorine atoms can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of materials derived from this compound. This tunability is of high interest in the field of optoelectronics. By incorporating this moiety into conjugated molecules, it is possible to fine-tune the absorption and emission spectra, as well as the charge transport properties. These characteristics are critical for the performance of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The propoxy group can also play a role in controlling the solid-state packing of the molecules, which is another important factor for device efficiency.

The development of organic electronics and smart materials often relies on the design of molecules with specific responsive behaviors. The dichlorinated benzene ring of this compound can be a core component of liquid crystals or electrochromic materials. The polarity and polarizability of the molecule, influenced by the chloro and propoxy groups, can be exploited to create materials that change their optical or electronic properties in response to external stimuli such as electric fields, light, or temperature.

Chemical Biology and Agrochemical Research Leads (focused on structure-activity relationship methodology)

In the realms of chemical biology and agrochemical research, the precise three-dimensional arrangement of atoms in a molecule is critical for its biological activity. The this compound scaffold provides a rigid framework that can be systematically modified to probe structure-activity relationships (SAR).

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are powerful tools for the rational design of bioactive molecules. The this compound structure can be used as a starting point for in silico screening. By computationally modeling the interactions of a library of virtual derivatives with a specific biological target (e.g., an enzyme active site or a receptor binding pocket), researchers can identify promising candidates for synthesis and biological evaluation.

The systematic exploration of the chemical space around the this compound core allows for the development of robust SAR models. These models can then guide the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties. The distinct electronic and steric contributions of the chloro and propoxy groups provide valuable data points for building these predictive models.

Table 2: Key Molecular Descriptors for Computational Screening of this compound Derivatives

| Descriptor | Relevance in Ligand Design |

| Molecular Weight | Influences absorption, distribution, metabolism, and excretion (ADME) properties. |

| LogP | A measure of lipophilicity, affecting membrane permeability and solubility. |

| Hydrogen Bond Donors/Acceptors | Critical for specific interactions with biological targets. |

| Molecular Shape and Steric Hindrance | Determines the fit within a binding site. |

| Electrostatic Potential | Guides electrostatic interactions with the target protein. |

Development of Structure-Activity Relationship Models for Chemical Series

The development of robust Structure-Activity Relationship (SAR) models is a cornerstone of modern medicinal chemistry, providing a framework to understand how specific structural modifications to a lead compound influence its biological activity. oncodesign-services.comjove.com For a novel chemical series based on the this compound scaffold, establishing a quantitative and predictive SAR model is essential for guiding the synthesis of more potent and selective derivatives. This process involves the systematic modification of the parent structure, rigorous biological evaluation, and the application of computational chemistry to build a predictive model. researchgate.netneovarsity.org

The fundamental goal of an SAR study is to identify the key molecular features—such as steric bulk, electronic properties, and hydrophobicity—that govern the interaction of the molecule with its biological target. frontiersin.orgmlsu.ac.in For the this compound series, a development strategy would focus on systematically altering distinct regions of the molecule. These regions include:

The Propoxy Chain (R¹): Modifications here could involve altering the chain length (e.g., ethoxy, butoxy), introducing branching, or incorporating cyclic structures to probe the size and shape of the binding pocket.

The Benzene Ring (R²): Substituents could be added or the existing chlorine atoms could be repositioned or replaced with other halogens (e.g., F, Br) or bioisosteric groups to modulate electronic and lipophilic properties.

Terminal Functional Groups (R³): The terminal end of the propoxy chain could be functionalized with various polar groups (e.g., hydroxyl, amine, amide) to explore potential hydrogen bonding interactions.

A hypothetical set of initial derivatives for an SAR study is presented below, illustrating targeted modifications to the core scaffold.

Illustrative Data for SAR Analysis

To establish a quantitative relationship, each synthesized analog would be tested in a relevant biological assay to determine its potency, often expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). The resulting data allows for an initial qualitative assessment of structure-activity trends.

Table 1: Hypothetical SAR Data for this compound Analogs This table contains illustrative data for exemplary purposes and does not represent factual experimental results.

| Compound ID | R¹ Modification (Propoxy Chain) | R² Modification (Aromatic Ring) | R³ Modification (Terminal Group) | IC₅₀ (nM) |

|---|---|---|---|---|

| A-1 (Parent) | n-propoxy | 1,2-dichloro | -H | 150 |

| A-2 | ethoxy | 1,2-dichloro | -H | 320 |

| A-3 | n-butoxy | 1,2-dichloro | -H | 95 |

| A-4 | n-propoxy | 1,3-dichloro | -H | 280 |

| A-5 | n-propoxy | 1,2-difluoro | -H | 450 |

| A-6 | n-propoxy | 1,2-dichloro | -OH | 75 |

| A-7 | n-propoxy | 1,2-dichloro | -NH₂ | 60 |

Effect of Alkoxy Chain Length (R¹): Extending the chain from ethoxy (A-2) to n-butoxy (A-3) appears to improve potency, suggesting a hydrophobic pocket that accommodates a longer chain.

Effect of Aromatic Substitution (R²): Altering the chlorine positions (A-4) or replacing them with fluorine (A-5) is detrimental to activity, indicating the importance of the 1,2-dichloro substitution pattern for the target interaction.

Effect of Terminal Group (R³): The introduction of hydrogen-bond donors like hydroxyl (A-6) and amine (A-7) groups significantly enhances potency, suggesting a key interaction with a polar residue in the binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

To move beyond qualitative observations, a Quantitative Structure-Activity Relationship (QSAR) model is developed. frontiersin.org This involves calculating a variety of molecular descriptors for each compound in the series and using statistical methods to build a mathematical equation that correlates these descriptors with biological activity. researchgate.net

Table 2: Physicochemical Descriptors for QSAR Model Development This table contains representative descriptors and hypothetical values for exemplary purposes.

| Compound ID | LogP (Lipophilicity) | Polar Surface Area (Ų) | Molecular Weight ( g/mol ) | Dipole Moment (Debye) |

|---|---|---|---|---|

| A-1 | 4.1 | 9.2 | 219.08 | 2.5 |

| A-2 | 3.8 | 9.2 | 205.05 | 2.4 |

| A-3 | 4.4 | 9.2 | 233.11 | 2.6 |

| A-4 | 4.1 | 9.2 | 219.08 | 1.8 |

| A-5 | 3.5 | 9.2 | 187.02 | 3.1 |

| A-6 | 3.9 | 29.5 | 235.08 | 2.9 |

| A-7 | 3.7 | 35.3 | 234.10 | 3.0 |

Advanced 3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.govnih.gov These methods generate 3D grid-based descriptors related to the steric, electrostatic, hydrophobic, and hydrogen-bonding fields of the aligned molecules. researchgate.netneovarsity.org The resulting QSAR models produce contour maps that visualize regions where specific properties are favorable or unfavorable for activity. For instance, a CoMFA electrostatic contour map might show a region of positive potential on the target receptor, indicating that derivatives with an electron-rich feature (e.g., a hydroxyl group) in the corresponding location would exhibit enhanced binding and higher potency. slideshare.net Such models provide predictive power for designing the next generation of compounds and prioritizing synthetic efforts. nih.gov

Future Directions and Emerging Research Avenues in 1,2 Dichloro 3 Propoxybenzene Chemistry

Development of Sustainable and Green Synthetic Methodologies

The chemical industry is increasingly shifting towards sustainable and environmentally benign processes, a trend that directly influences the future of 1,2-Dichloro-3-propoxybenzene synthesis. alfa-chemistry.com Green chemistry principles are becoming central to the development of new synthetic routes for aromatic ethers. alfa-chemistry.comnih.gov Future research will likely focus on replacing traditional, often hazardous, reagents and solvents with greener alternatives. nih.gov

Key areas of development include:

Use of Greener Solvents: Research is expected to move away from conventional volatile organic compounds towards more eco-friendly options like water, supercritical fluids (e.g., CO2), and bio-based solvents. nih.gov

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product, thereby minimizing waste, will be prioritized. nih.gov This includes exploring catalytic cycles that regenerate reagents.

Renewable Feedstocks: Investigating the use of renewable resources to derive the necessary precursors for the synthesis of this compound is a significant long-term goal. nih.gov

Energy Efficiency: The adoption of energy-efficient techniques such as microwave-assisted and sonochemical reactions is anticipated to reduce the carbon footprint of the synthesis process. alfa-chemistry.com

A comparative look at traditional versus green synthetic approaches for analogous aromatic ethers highlights the potential for improvement:

| Parameter | Traditional Synthesis | Green Synthesis |

| Solvents | Often uses hazardous, volatile organic compounds. | Employs water, supercritical fluids, or bio-solvents. nih.gov |

| Catalysts | May use stoichiometric, non-recyclable reagents. | Focuses on recyclable, heterogeneous catalysts. alfa-chemistry.com |

| Energy Input | Typically requires high temperatures and prolonged reaction times. | Utilizes energy-efficient methods like microwave irradiation. alfa-chemistry.com |

| Waste Generation | Can produce significant amounts of hazardous waste. | Aims for high atom economy and minimal by-products. nih.gov |

Catalytic Transformations for Enhanced Efficiency and Selectivity

Catalysis is a cornerstone of modern organic synthesis, and its application to the synthesis and modification of this compound holds immense potential for improving efficiency and selectivity. Future research will likely concentrate on the design and application of novel catalytic systems to control the outcomes of reactions involving this compound.

Promising areas of catalytic research include:

Catalytic Etherification: Developing more efficient catalysts for the Williamson ether synthesis, a common method for preparing aryl ethers, can lead to higher yields and milder reaction conditions. acs.org This could involve exploring homogeneous or heterogeneous catalytic systems that can be easily separated and reused. alfa-chemistry.com

Selective Dechlorination: Catalytic hydrodechlorination offers a pathway to selectively remove one or both chlorine atoms from the benzene (B151609) ring, providing access to a range of partially or fully dechlorinated propoxybenzene (B152792) derivatives. taylorfrancis.comnih.gov Research into bimetallic catalysts, such as Pd/Fe, has shown promise for the dechlorination of dichlorobenzenes. nih.gov

C-H Functionalization: Directing catalysts to selectively functionalize the C-H bonds of the aromatic ring or the propoxy chain would open up new avenues for creating complex derivatives of this compound. emory.edu

The following table summarizes potential catalytic transformations for this compound:

| Transformation | Catalyst Type | Potential Outcome |

| Etherification | Homogeneous or Heterogeneous Acid/Base Catalysts | More efficient and selective synthesis of the target compound. acs.org |

| Hydrodechlorination | Bimetallic catalysts (e.g., Pd/Fe) | Selective removal of chlorine atoms to produce novel derivatives. taylorfrancis.comnih.gov |

| Isomerization | Friedel-Crafts type catalysts (e.g., Aluminum Chloride) | Potential to convert to other dichlorobenzene isomers under high temperatures. google.com |

Integration of Machine Learning and Artificial Intelligence in Molecular Design and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemistry, and its application to this compound is a promising frontier. nih.gov These computational tools can accelerate the discovery of new derivatives with desired properties and optimize synthetic pathways. nih.gov

Future applications of AI and ML in this area include:

Property Prediction: AI models can be trained on existing data for halogenated aromatic compounds to predict a wide range of physicochemical properties for this compound and its hypothetical derivatives. oup.comoncotarget.com This includes predicting toxicity, bioactivity, solubility, and partitioning behavior. oup.comnih.gov

Molecular Design: Generative AI models can design novel molecules based on the this compound scaffold with optimized properties for specific applications, such as in drug discovery or materials science. mdpi.com

Reaction Prediction and Optimization: AI can predict the outcomes of chemical reactions and suggest optimal reaction conditions, which can significantly reduce the time and resources spent on experimental work. acs.org

The table below illustrates the potential impact of AI and ML on the study of this compound:

| Application Area | AI/ML Tool | Potential Impact |

| Property Prediction | Graph Neural Networks, Ensemble Models | Accurate prediction of toxicity, bioactivity, and physicochemical properties. oup.com |

| Molecular Design | Generative Adversarial Networks (GANs) | De novo design of derivatives with enhanced functionalities. mdpi.com |

| Synthesis Planning | Retrosynthesis Algorithms | Identification of efficient and novel synthetic routes. |

Exploration of Novel Physical and Chemical Properties through Advanced Instrumentation

The continuous development of advanced analytical instrumentation provides new opportunities to uncover the subtle physical and chemical properties of this compound. High-resolution spectroscopic and spectrometric techniques can provide unprecedented detail about its molecular structure, dynamics, and interactions.

Future research utilizing advanced instrumentation may focus on:

Spectroscopic Characterization: The use of advanced NMR techniques, such as two-dimensional NMR (COSY, HSQC, HMBC), can provide unambiguous structural elucidation and conformational analysis. ijpsjournal.com The distinct chemical shifts in 13C-NMR can be used to easily identify dichlorobenzene isomers. pearson.com

Mass Spectrometry: High-resolution mass spectrometry (HRMS) can provide precise mass measurements to confirm the elemental composition. ijpsjournal.com Tandem mass spectrometry (MS/MS) can be used to study fragmentation patterns, offering insights into the molecule's stability and structure. ijpsjournal.com

Crystallography: If suitable crystals can be obtained, X-ray crystallography can determine the precise three-dimensional structure of the molecule in the solid state, providing valuable information about bond lengths, bond angles, and intermolecular interactions. slideshare.net

Computational Chemistry: In conjunction with experimental data, high-level ab initio and density functional theory (DFT) calculations can be used to model the potential energy surface, vibrational frequencies, and electronic properties of the molecule and its complexes. aip.orgaip.org

The following table outlines the application of various advanced analytical techniques to the study of this compound:

| Analytical Technique | Information Gained |

| Advanced NMR Spectroscopy | Detailed structural confirmation and conformational analysis. ijpsjournal.comyoutube.com |

| High-Resolution Mass Spectrometry | Accurate molecular weight and elemental composition. ijpsjournal.com |

| X-ray Crystallography | Precise three-dimensional molecular structure and packing in the solid state. slideshare.net |

| Computational Modeling | Theoretical insights into structure, stability, and reactivity. aip.orgaip.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.